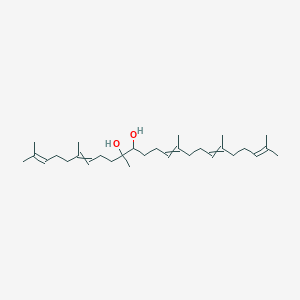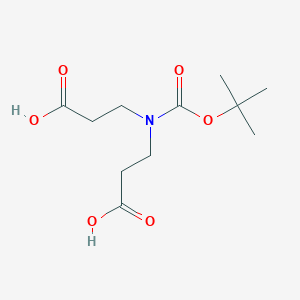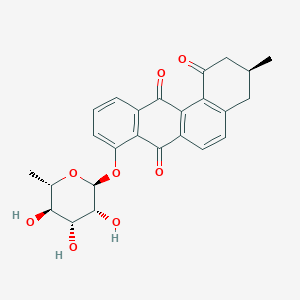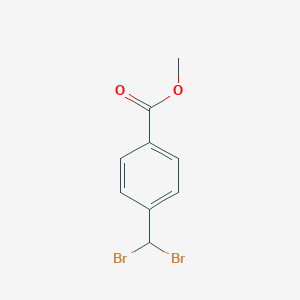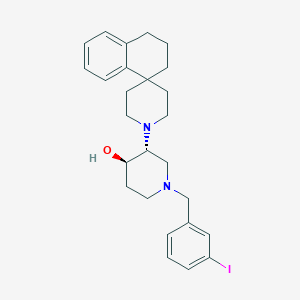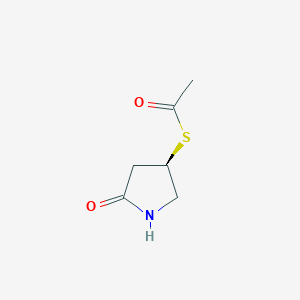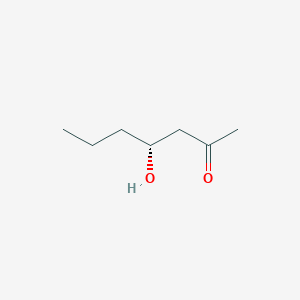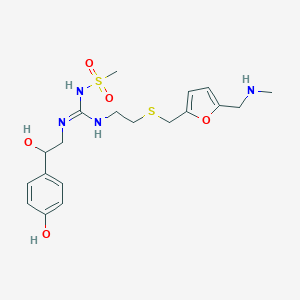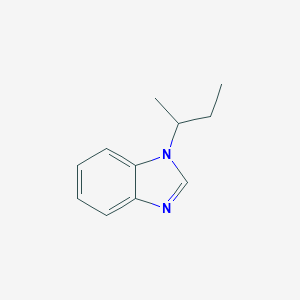
1-Butan-2-ylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butan-2-ylbenzimidazole is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 1-Butan-2-ylbenzimidazole is not fully understood, but it is believed to interact with proteins and enzymes through hydrophobic interactions. This interaction can lead to changes in protein conformation and function, which can be studied using a variety of techniques.
Effets Biochimiques Et Physiologiques
1-Butan-2-ylbenzimidazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Butan-2-ylbenzimidazole in lab experiments is its ability to interact with proteins and enzymes in a specific and controlled manner. This allows for the study of specific biological processes and can provide insights into the mechanisms of these processes. However, there are also some limitations to using this compound. For example, it may not be suitable for use in certain experiments due to its hydrophobic nature, and it may not be compatible with certain experimental conditions.
Orientations Futures
There are many potential future directions for research involving 1-Butan-2-ylbenzimidazole. One area of interest is the development of new fluorescent probes based on this compound, which could be used to study a variety of biological processes. Additionally, there is potential for the use of 1-Butan-2-ylbenzimidazole in drug discovery, as it has been found to have activity against certain enzymes and could be used as a starting point for the development of new drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
1-Butan-2-ylbenzimidazole is a valuable tool for scientific research due to its ability to interact with proteins and enzymes in a specific and controlled manner. This compound has a range of biochemical and physiological effects, making it useful for studying various biological processes. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research involving this compound. Overall, 1-Butan-2-ylbenzimidazole is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-Butan-2-ylbenzimidazole involves the reaction of 1-bromo-2-butane with benzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-Butan-2-ylbenzimidazole as the main product.
Applications De Recherche Scientifique
1-Butan-2-ylbenzimidazole has been found to be useful in a variety of scientific research applications. It has been used as a fluorescent probe for studying protein-protein interactions, as well as a tool for investigating the mechanisms of protein folding and unfolding. Additionally, this compound has been used in studies of enzyme kinetics and as a substrate for enzyme assays.
Propriétés
Numéro CAS |
154470-43-6 |
|---|---|
Nom du produit |
1-Butan-2-ylbenzimidazole |
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-butan-2-ylbenzimidazole |
InChI |
InChI=1S/C11H14N2/c1-3-9(2)13-8-12-10-6-4-5-7-11(10)13/h4-9H,3H2,1-2H3 |
Clé InChI |
GZEVRYRWJBIWAV-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=NC2=CC=CC=C21 |
SMILES canonique |
CCC(C)N1C=NC2=CC=CC=C21 |
Synonymes |
1H-Benzimidazole,1-(1-methylpropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



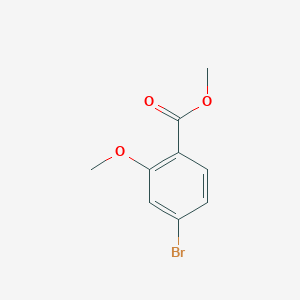
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
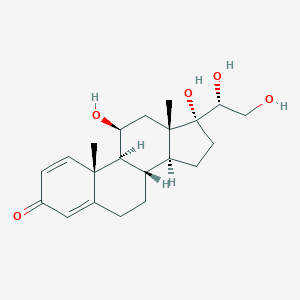
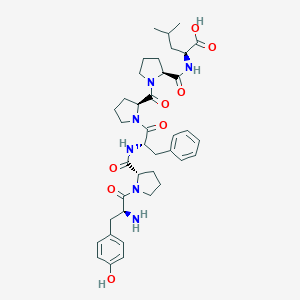
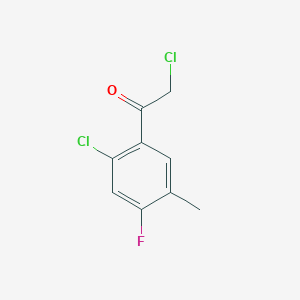
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
